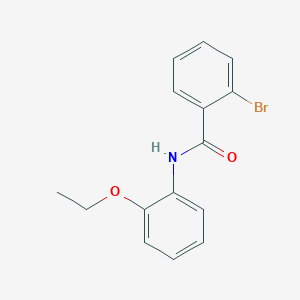

2-bromo-N-(2-ethoxyphenyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(2-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-2-19-14-10-6-5-9-13(14)17-15(18)11-7-3-4-8-12(11)16/h3-10H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIZAWCPQBVGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 2 Bromo N 2 Ethoxyphenyl Benzamide

Advanced Spectroscopic Characterization

NMR spectroscopy is a powerful tool for probing the molecular structure of 2-bromo-N-(2-ethoxyphenyl)benzamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the connectivity and chemical environment of the atoms can be obtained.

Proton NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. In this compound, distinct signals are expected for the protons of the two aromatic rings, the ethoxy group, and the amide N-H proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|

| Amide N-H | ~8.5-9.5 | broad singlet | - |

| Aromatic H (bromobenzoyl) | ~7.3-7.8 | multiplet | - |

| Aromatic H (ethoxyphenyl) | ~6.8-7.2 | multiplet | - |

| Methylene (B1212753) (-OCH₂CH₃) | ~4.1 | quartet | ~7.0 |

Carbon-13 NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its chemical environment. The spectrum of this compound would show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethoxy group.

The carbonyl carbon is expected to appear in the downfield region, typically around 165 ppm. The aromatic carbons will have signals between 110 and 140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The ethoxy group carbons will be found in the upfield region. For comparison, in 2-bromo-N-(4-methoxyphenyl)benzamide, the carbonyl carbon appears at δ 165.5 ppm, and the aromatic carbons are observed in the range of δ 114.4-138.0 ppm. jst.go.jp

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~165 |

| Aromatic C-Br | ~119 |

| Aromatic C (bromobenzoyl) | ~127-138 |

| Aromatic C-O | ~148 |

| Aromatic C (ethoxyphenyl) | ~112-130 |

| Methylene (-OCH₂) | ~64 |

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to trace the proton networks within the two aromatic rings and the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate the signals of protons with the directly attached carbon atoms, allowing for unambiguous assignment of the carbon signals.

While specific 2D NMR data for this compound is not available, these techniques are standard for the structural elucidation of such molecules. bldpharm.com

Infrared spectroscopy probes the vibrational modes of the chemical bonds within a molecule. The absorption of infrared radiation at specific frequencies corresponds to particular bond vibrations, allowing for the identification of functional groups.

Key expected vibrational frequencies for this compound include:

N-H stretching: A sharp peak around 3300 cm⁻¹, characteristic of the amide N-H bond.

C-H stretching (aromatic): Signals typically appear above 3000 cm⁻¹.

C-H stretching (aliphatic): Signals for the ethoxy group would be observed just below 3000 cm⁻¹.

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹, corresponding to the amide carbonyl group.

C-N stretching and N-H bending (Amide II band): Around 1520-1550 cm⁻¹.

C-O stretching (ether): Strong absorptions in the region of 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) for the aryl-alkyl ether linkage.

C-Br stretching: A weaker absorption in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

The IR spectrum of the related compound 2-bromo-N-(4-methoxyphenyl)benzamide shows characteristic peaks at 3283 cm⁻¹ (N-H stretch) and 1653 cm⁻¹ (C=O stretch). jst.go.jpontosight.ai

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3350-3250 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=O Stretch (Amide I) | 1680-1650 |

| N-H Bend (Amide II) | 1550-1520 |

| Aromatic C=C Stretch | 1600-1450 |

| Asymmetric C-O-C Stretch | 1275-1200 |

| Symmetric C-O-C Stretch | 1075-1020 |

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern upon ionization. For this compound (C₁₅H₁₄BrNO₂), the molecular weight is 320.18 g/mol . bldpharm.com The mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for benzamides involve cleavage of the amide bond. Expected key fragments would include:

The 2-bromobenzoyl cation ([C₇H₄BrO]⁺) at m/z 183/185.

The 2-ethoxyphenylaminyl radical cation or related fragments.

Loss of the ethoxy group.

While a specific mass spectrum for this compound is not provided in the search results, the mass spectrum of 2-bromobenzamide (B1207801) shows a base peak at m/z 183/185, corresponding to the 2-bromobenzoyl cation, and a molecular ion peak at m/z 199/201.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 319/321 | [M]⁺ (Molecular ion) |

| 183/185 | [C₇H₄BrO]⁺ (2-bromobenzoyl cation) |

| 155/157 | [C₆H₄BrCO]⁺ (Loss of NH) |

| 137 | [C₉H₁₁NO]⁺ (2-ethoxyaniline cation) |

| 109 | [C₇H₉O]⁺ (Loss of CO from ethoxyphenyl fragment) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Solid-State Structure Determination

The determination of the three-dimensional atomic arrangement of this compound in the solid state would rely on X-ray crystallography. This technique provides precise information on the molecule's conformation, as well as the nature of its packing in a crystal lattice. However, no such studies for this specific compound are present in the surveyed scientific literature.

To perform this analysis, a suitable single crystal of the compound would be grown and subjected to X-ray diffraction. This would yield fundamental data about its solid-state structure.

A search of crystallographic databases, including the Crystallography Open Database (COD), yielded no results for this compound. Therefore, its crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the unit cell, have not been experimentally determined or reported.

Detailed information regarding the supramolecular assembly of this compound is not available. An analysis of crystal packing would typically identify intermolecular interactions, such as hydrogen bonds (e.g., N-H···O), halogen bonds involving the bromine atom, and π-π stacking interactions between the aromatic rings. These forces govern how the molecules arrange themselves in the crystal, influencing physical properties like melting point and solubility. However, without crystallographic data, a description of these features is not possible.

Single Crystal X-ray Diffraction Analysis

Computational Chemistry Approaches to Molecular Structure

In the absence of experimental data, computational methods like Density Functional Theory (DFT) serve as powerful tools to predict molecular structure and properties.

A comprehensive search of scientific literature did not yield any published Density Functional Theory (DFT) studies specifically for this compound. Such studies would provide a theoretically optimized geometry of the molecule in the gaseous phase, which could be compared with experimental solid-state data if it were available. DFT calculations could also predict bond lengths, bond angles, and torsion angles, offering theoretical insight into the molecule's preferred conformation.

Ab Initio Calculations for Molecular Structure Predictions

Ab initio quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic structure of molecules. mdpi.comeurjchem.com For benzamide (B126) derivatives, these calculations can elucidate bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's preferred conformation. mdpi.comresearchgate.net

The optimized geometric parameters for a related benzamide isomer, as determined by DFT calculations, illustrate the type of structural data that can be obtained.

Table 1: Selected Predicted Geometric Parameters for a Related Benzamide Isomer

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C-Br Bond Length | 1.90 - 1.92 |

| C=O Bond Length | 1.22 - 1.24 |

| N-H Bond Length | 1.01 - 1.03 |

| C-N (Amide) Bond Length | 1.35 - 1.37 |

| C-O-C Angle (Ether) | 117 - 119 |

| Dihedral Angle (Ring 1 - Amide) | Variable |

| Dihedral Angle (Amide - Ring 2) | Variable |

Note: Data is illustrative and based on typical values for similar structures and findings for 2-bromo-N-(4-methoxyphenyl)benzamide. Actual values for this compound would require specific calculation.

These calculations help in understanding how the presence and position of substituents, such as the bromine atom and the ethoxy group, influence the electronic distribution and steric hindrance within the molecule, ultimately dictating its three-dimensional structure.

Potential Energy Surface (PES) Scans for Conformer Stability

The flexibility of the this compound molecule arises from the possible rotations around several single bonds, particularly the C-N amide bond and the C-O ether bond. A Potential Energy Surface (PES) scan is a computational method used to explore the energy landscape of a molecule as a function of one or more of these rotational angles (dihedral angles). dcu.ientu.edu.sg

By systematically rotating a specific bond and calculating the energy at each step while allowing the rest of the molecule to relax, a PES scan can identify the most stable conformers (energy minima) and the energy barriers (transition states) between them. ntu.edu.sg For a molecule like this compound, key PES scans would involve the dihedral angles that define the orientation of the two aromatic rings relative to the central amide bridge.

Table 2: Illustrative Potential Energy Surface (PES) Scan Parameters

| Scanned Dihedral Angle | Description | Expected Outcome |

|---|---|---|

| C(aromatic)-C(carbonyl)-N-C(aromatic) | Rotation around the C-N amide bond | Identifies cis/trans amide conformers and their relative stabilities. |

| C(carbonyl)-N-C(aromatic)-C(aromatic) | Rotation of the ethoxyphenyl ring | Determines the preferred orientation of the ethoxyphenyl group relative to the amide plane. |

| Br-C(aromatic)-C(carbonyl)-N | Rotation of the bromobenzoyl group | Assesses steric interactions between the bromine atom and the rest of the molecule. |

| C(aromatic)-O-C(ethyl)-C(methyl) | Rotation around the ether C-O bond | Defines the conformation of the ethoxy side chain. |

Note: This table describes the typical application of PES scans for conformational analysis. Specific energy values would depend on the computational method used.

The results of such scans are typically visualized as a graph of potential energy versus the dihedral angle. The lowest points on this graph correspond to the most stable conformations of the molecule. This analysis is crucial for understanding how the molecule might behave in different environments and how it might interact with biological targets, as its conformation can significantly influence its activity. dcu.ie For similar benzamide structures, it has been noted that both gas-phase and solvated calculations can yield different results, highlighting the importance of the environment on conformational preference. dcu.ie

Intermolecular Interactions and Supramolecular Chemistry of 2 Bromo N 2 Ethoxyphenyl Benzamide

Hydrogen Bonding Networks

Hydrogen bonds represent a primary directional force in the crystal packing of benzamide (B126) derivatives, creating robust and predictable synthons that guide the assembly of molecules. acs.orgeurjchem.com

N-H…O Hydrogen Bond Analysis

The most significant intermolecular interaction governing the supramolecular growth of benzamide structures is the N-H···O hydrogen bond. jst.go.jp In related crystal structures, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. jst.go.jp This interaction typically results in the formation of one-dimensional chains or dimeric motifs. For instance, in the analogue 2-bromo-N-(4-methoxyphenyl)benzamide (Ph2Br), strong N1–H1···O1ⁱ interactions are observed to propagate along the b-axis, playing a dominant role in the crystal growth in that direction. jst.go.jpjst.go.jp This primary hydrogen bonding is a recurring and structure-directing element in the majority of benzanilides and related compounds. acs.orgresearchgate.net

The reliability and directionality of the N-H···O hydrogen bond make it a fundamental tool in crystal engineering. eurjchem.com The formation of these bonds often leads to well-defined patterns, such as the C(4) chains or R²₂(8) ring motifs commonly seen in amide-containing crystal structures. researchgate.net

Table 1: N-H···O Hydrogen Bond Parameters in a Benzamide Analog

| Donor-H···Acceptor | Symmetry Operation (i) |

|---|---|

| N1-H1···O1 | x, y+1, z |

Data derived from the analysis of the analog 2-bromo-N-(4-methoxyphenyl)benzamide. jst.go.jp

C-H…O and C-H…π Interactions

Supporting the primary N-H···O hydrogen bond network are weaker, yet significant, C-H···O and C-H···π interactions. jst.go.jpeurjchem.com

C-H···O Interactions: These interactions involve aromatic or aliphatic C-H groups acting as weak donors to carbonyl or ethoxy oxygen atoms. In the crystal structure of the analog Ph2Br, C-H···O hydrogen bonds contribute to the formation of fused ring motifs, further stabilizing the assembly. jst.go.jp For example, a C14–H14···O2 interaction helps connect dimers into more extensive ribbon-like structures. jst.go.jp

Halogen Bonding Phenomena

The presence of the bromine atom introduces the possibility of halogen bonding, a highly directional non-covalent interaction that has gained prominence in crystal engineering and materials science. jst.go.jpacs.org

Bromine…Oxygen Interactions and σ-Hole Character

A key feature of halogen bonding is the phenomenon of the σ-hole, an electropositive region on the halogen atom opposite the C-Br covalent bond. jst.go.jp This positive potential arises from the anisotropic distribution of electron density around the bromine atom. jst.go.jp In the solid state of the Ph2Br analogue, a close intramolecular proximity between the bromine atom (Br1) and the carbonyl oxygen (O1) is observed. jst.go.jpresearchgate.net This distance is shorter than the sum of their van der Waals radii, which enhances the electrostatic potential in the oxygen's vicinity and facilitates the formation of the σ-hole on the bromine atom. jst.go.jpresearchgate.net This electropositive σ-hole can then interact favorably with nucleophilic regions on adjacent molecules, such as other oxygen atoms or π-systems. dcu.ie

Bromine…Bromine Halogen Bonds and Supramolecular Architecture

The σ-hole on one bromine atom can interact with the negative equatorial belt of another, leading to Br···Br halogen bonds. These interactions are a significant feature in the supramolecular architecture of 2-bromo-N-(4-methoxyphenyl)benzamide. jst.go.jp The crystal structure shows that these halogen bonds link molecules in a unique fashion, forming distinctive isosceles triangles. jst.go.jpresearchgate.net These triangles are defined by two shorter Br···Br distances of 3.5403(4) Å and a longer base distance of 5.085 Å. jst.go.jpresearchgate.net This specific geometric arrangement demonstrates the high directionality of Type II halogen···halogen interactions, which are preferred for heavier halogens like bromine, and contributes significantly to the crystal growth. jst.go.jpacs.org

Table 2: Br···Br Halogen Bond Geometric Data

| Interaction Type | Distance (Å) | Geometric Motif |

|---|---|---|

| Br···Br (side) | 3.5403(4) | Isosceles Triangle |

| Br···Br (base) | 5.085 | Isosceles Triangle |

Data derived from the analysis of the analog 2-bromo-N-(4-methoxyphenyl)benzamide. jst.go.jpresearchgate.net

π-π Stacking Interactions in Crystalline States

π-π stacking is a crucial non-covalent interaction that contributes significantly to the stabilization of crystal structures involving aromatic rings. mdpi.com This interaction arises from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic systems. In the solid state, these interactions manifest in several geometries, most commonly parallel-displaced or T-shaped arrangements, rather than a direct face-to-face overlap, to minimize electrostatic repulsion. researchgate.net

While direct data on 2-bromo-N-(2-ethoxyphenyl)benzamide is limited, analysis of related benzamide derivatives provides insight into the likely nature of its π-π interactions. For instance, studies on other bromobenzamides reveal the formation of centrosymmetric dimers and other supramolecular structures stabilized by a combination of hydrogen bonds and π-π interactions. researchgate.net In many benzamide crystal structures, π-π contacts are observed with centroid-to-centroid distances typically falling in the range of 3.5 to 4.2 Å. researchgate.netiucr.org

Below is a table summarizing typical geometries and distances for π-π interactions observed in organic crystals.

| Interaction Type | Typical Centroid-to-Centroid Distance (Å) | Typical Interplanar Angle (°) | Description |

| Parallel-Displaced | 3.3 - 3.8 | < 30° | Rings are parallel but offset from one another to reduce repulsion. |

| T-shaped / Edge-to-Face | 4.5 - 7.0 | ~90° | The edge of one aromatic ring points towards the face of another. |

| C-H···π | 2.5 - 3.0 (H to centroid) | Variable | A hydrogen atom interacts with the face of an aromatic ring. |

Energy Framework Analysis of Intermolecular Interactions

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. acs.org This method, often implemented using software like CrystalExplorer, calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors. acs.orgias.ac.in The resulting energies are graphically represented as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction strength. ias.ac.in

This analysis provides a clear picture of the crystal's structural topology, highlighting the dominant forces responsible for its stability. The total interaction energy (E_tot) is the sum of four key components:

| Energy Component | Symbol | Description |

| Electrostatic | E_ele | Arises from the interaction between the static charge distributions of the molecules (e.g., dipoles, quadrupoles). |

| Dispersion | E_dis | A quantum mechanical effect resulting from instantaneous fluctuations in electron density, a major component of van der Waals forces. |

| Polarization | E_pol | Represents the attractive interaction arising from the distortion of a molecule's electron cloud by the electric field of its neighbors. |

| Repulsion | E_rep | The short-range repulsive force that prevents molecules from collapsing into each other, arising from the Pauli exclusion principle. |

For substituted benzamides, the nature of the energy framework is highly dependent on the functional groups present. In a related compound, 2-bromo-N-(4-methoxyphenyl)benzamide, analysis showed that dispersion forces, likely enhanced by C-Br···π contacts, and electrostatic forces, primarily from N-H···O hydrogen bonds, were the most significant contributors to the crystal's stability. jst.go.jp For this compound, a similar balance would be expected. The N-H···O hydrogen bond inherent to the amide linkage would provide strong electrostatic stabilization, while the bromo- and ethoxy-substituted phenyl rings would contribute significantly through dispersion forces. The energy framework would likely reveal a layered or herringbone architecture dominated by these competing interactions.

Crystal Engineering and Polymorphism Studies of the Chemical Compound

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. iucr.org A key phenomenon in crystal engineering is polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net These different forms, or polymorphs, can exhibit different physical properties, including melting point, solubility, and stability.

The parent compound, benzamide, is a classic example of a polymorphic substance, with at least three known forms that feature different hydrogen-bonding motifs. researchgate.netresearchgate.net The study of benzamide derivatives like this compound is an exercise in understanding how substituents modify these packing arrangements. The primary intermolecular interaction in most benzamides is the robust N-H···O hydrogen bond, which typically forms centrosymmetric dimers or extended ribbon and sheet motifs. nih.govresearchgate.net

In 2-ethoxybenzamide, for example, molecules form hydrogen-bonded dimers that subsequently link into ribbons. researchgate.net The ethoxy group's orientation influences how these ribbons pack together. researchgate.net Similarly, in 4-bromo-N-(2-hydroxyphenyl)benzamide, a combination of O-H···O and N-H···O hydrogen bonds creates chains that are further linked into sheets by weaker C-H···O interactions. nih.gov

For this compound, the interplay between the strong N-H···O hydrogen bond, potential C-H···O contacts involving the ethoxy group, and halogen-related interactions (such as Br···Br or C-Br···π) would dictate the supramolecular synthons formed. jst.go.jp The conformational flexibility of the ethoxy group and the rotational freedom around the amide bond could allow for the formation of multiple stable packing arrangements, suggesting that this compound may exhibit polymorphism. Crystallization experiments using different solvents or varying conditions of supersaturation could potentially isolate different polymorphic forms. researchgate.net

The table below details the well-documented polymorphs of the parent compound, benzamide, which serves as a foundational system for understanding polymorphism in its derivatives.

| Polymorph | Crystal System | Space Group | Key Structural Feature |

| Form I | Monoclinic | P2₁/c | Centrosymmetric hydrogen-bonded dimers. Most stable form. |

| Form II | Monoclinic | P2₁ | Catemer (chain) of hydrogen bonds. Metastable. |

| Form III | Orthorhombic | Pca2₁ | Centrosymmetric hydrogen-bonded dimers. Metastable polytype of Form I. |

Reactivity and Reaction Mechanisms of 2 Bromo N 2 Ethoxyphenyl Benzamide

Organic Transformations Involving the Chemical Compound

Functional Group Interconversions at the Amide Moiety

The amide bond in 2-bromo-N-(2-ethoxyphenyl)benzamide, while generally stable, can undergo specific transformations. Like other benzamides, the amide bond can be cleaved through hydrolysis under strong acidic or basic conditions, which would yield 2-bromobenzoic acid and 2-ethoxyaniline. smolecule.com This reactivity is a fundamental transformation for amide-containing compounds.

Furthermore, transamidation reactions, which involve the conversion of one amide to another, are a known class of reactions for amides. google.com While specific studies on this compound are not detailed, the general principles of transamidation could potentially be applied to modify the amide structure.

Reactivity of the Bromine Substituent in Cross-Coupling Reactions

The bromine atom on the benzoyl ring is a key site for reactivity, particularly in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would couple the aryl bromide with an organoboron compound. While a specific example for this compound is not provided in the search results, the Suzuki-Miyaura coupling is a widely used method for the arylation of aryl halides. vulcanchem.com

Copper-Catalyzed Coupling Reactions: Copper catalysts are also effective for cross-coupling reactions involving aryl halides. For instance, 2-bromo-N-(2-methoxyphenyl)benzamide has been coupled with benzo[d] smolecule.comresearchgate.netdioxol-5-ol in a copper-catalyzed reaction, resulting in a 30% isolated yield of the corresponding ether. nih.gov Similarly, coupling reactions with thiophenols have been achieved using copper-based catalysts. nih.gov These examples suggest that this compound would likely undergo similar copper-mediated C-O and C-S bond-forming reactions.

Ullmann Coupling: The Ullmann reaction, which typically uses copper to couple two aryl halide molecules, can lead to the formation of biaryl compounds. operachem.com This type of homo-coupling is a potential reaction pathway for this compound, especially at elevated temperatures.

The table below summarizes some potential cross-coupling reactions for this compound based on reactions of similar compounds.

| Coupling Reaction | Catalyst/Reagents | Potential Product |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base | Arylated benzamide (B126) |

| Copper-Catalyzed C-O Coupling | Cu catalyst, phenol, base | Aryl ether derivative |

| Copper-Catalyzed C-S Coupling | Cu catalyst, thiol, base | Aryl sulfide (B99878) derivative |

| Ullmann Homocoupling | Cu catalyst | Biphenyl derivative |

Electrophilic and Nucleophilic Behavior of the Chemical Compound

The electronic properties of this compound dictate its behavior in electrophilic and nucleophilic reactions.

Electrophilic Character: The electron-withdrawing nature of the bromine atom and the carbonyl group deactivates the benzoyl ring towards electrophilic aromatic substitution. However, theoretical studies on similar bromobenzamides indicate that regions with high negative electrostatic potential, such as around the oxygen and nitrogen atoms of the amide group, are susceptible to electrophilic attack. jst.go.jp

Nucleophilic Character: The bromine atom itself is an electrophilic center, making it susceptible to nucleophilic attack, as seen in the cross-coupling reactions mentioned previously. smolecule.com The lone pairs on the oxygen and nitrogen atoms of the amide and ethoxy groups also confer nucleophilic character to the molecule, allowing for potential interactions with electrophiles.

Mechanistic Investigations of Reactions

Palladium-Catalyzed C-H Functionalization Mechanisms

Palladium-catalyzed C-H functionalization is a powerful strategy for modifying aromatic compounds. In the context of N-aryl benzamides, the amide group can act as a directing group, facilitating the activation of an ortho C-H bond on the N-aryl ring. The general mechanism for such a reaction typically involves the following steps: nih.govsnnu.edu.cn

C-H Activation: The palladium catalyst coordinates to the amide group, and a palladacycle intermediate is formed through concerted metalation-deprotonation (CMD) or related pathways. snnu.edu.cn

Oxidative Addition/Transmetalation: The palladacycle can then react with a coupling partner. In a Pd(II)/Pd(IV) catalytic cycle, this involves oxidative addition of a reagent to the Pd(II) center to form a Pd(IV) intermediate. nih.govsnnu.edu.cn Alternatively, in a Pd(II)/Pd(0) cycle, transmetalation with an organometallic reagent can occur. snnu.edu.cn

Reductive Elimination: The final step is the reductive elimination of the product, which regenerates the active palladium catalyst. snnu.edu.cn

Homo-coupling Reactions of Bromobenzamides

The homo-coupling of bromobenzamides, such as in an Ullmann-type reaction, can lead to the formation of symmetrical biaryl compounds. The mechanism of the classical Ullmann homocoupling reaction is generally understood to proceed through the following steps: operachem.com

Formation of an Organocopper Intermediate: The aryl halide reacts with the copper catalyst to form an organocopper species (Ar-Cu).

Oxidative Addition: A second molecule of the aryl halide undergoes oxidative addition to the organocopper intermediate, forming a diarylcopper(III) complex (Ar₂CuX).

Reductive Elimination: This intermediate then undergoes reductive elimination to yield the biaryl product (Ar-Ar) and regenerate a copper(I) species.

In some palladium-catalyzed reactions of 2-bromobenzamides, unexpected homo-coupling products have been observed, leading to the formation of phenanthridinone derivatives through a more complex reaction cascade. researchgate.netwhiterose.ac.uk This highlights that the reaction pathway can be highly dependent on the specific catalyst and reaction conditions employed.

Oxidative and Reductive Pathways

The reactivity of this compound in oxidative and reductive pathways is primarily dictated by the functional groups present: the bromo-substituted aromatic ring, the amide linkage, and the ethoxyphenyl moiety. While specific studies on the oxidative and reductive reactions of this compound are not extensively detailed in the reviewed literature, the reactivity of analogous bromo-benzamide derivatives provides significant insights into its potential transformations.

Oxidative Pathways: Generally, the oxidation of N-arylbenzamides can lead to a variety of products depending on the oxidizing agent and reaction conditions. The aromatic rings can be susceptible to oxidation, potentially forming quinone-like structures under strong oxidizing conditions. The ethoxy group may also undergo oxidation. Common oxidizing agents used for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Reductive Pathways: Reduction reactions involving this compound can target several sites within the molecule. A common transformation is the reductive dehalogenation of the brominated aromatic ring, which would yield N-(2-ethoxyphenyl)benzamide. This can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). Additionally, the amide bond can be reduced to an amine under harsh reductive conditions. The nitro group, if present in analogues, is readily reduced to an amino group, a common strategy in the synthesis of more complex molecules. smolecule.com

Table 1: Potential Oxidative and Reductive Reactions of this compound and its Analogues

| Reaction Type | Reagent(s) | Potential Product(s) | Reference(s) |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Corresponding oxides or quinones | |

| Reduction (Debromination) | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | N-(2-ethoxyphenyl)benzamide | |

| Reduction of Nitro Group (in analogues) | Various reducing agents | Corresponding amino derivatives | smolecule.com |

Catalytic Applications of this compound and its Analogues

This compound and its structural analogues, particularly 2-bromo-N-arylbenzamides, serve as versatile substrates and precursors in a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex heterocyclic scaffolds, which are often of interest in medicinal chemistry and materials science. researchgate.netacs.orgresearchgate.netresearchgate.net

Palladium and copper catalysts are frequently employed to facilitate these transformations. For instance, 2-bromo-N-arylbenzamides are utilized in palladium-catalyzed intramolecular C-H functionalization reactions to construct fused polycyclic aromatic compounds. acs.org A notable application is the synthesis of 8H-indolo[3,2,1-de]phenanthridin-8-one derivatives through a Pd(OAc)₂-catalyzed self-coupling reaction of 2-bromo-N-arylbenzamides. acs.org

Copper-catalyzed reactions also feature prominently. An efficient method for the synthesis of 3-methylene-2-arylisoindolin-1-ones involves the use of 2-bromo-N-arylbenzamides as starting materials in a Sonogashira cross-coupling/nucleophilic addition tandem reaction catalyzed by copper. researchgate.netresearchgate.net Furthermore, 2-bromo-N-aryl benzamides have been used in copper(I)-assisted one-pot syntheses to create biologically important spirodiazatelluranes, which themselves can act as catalysts for reactions such as the reduction of hydrogen peroxide. researchgate.net

The reactivity of the carbon-bromine bond is central to these catalytic applications, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of complex molecules.

Table 2: Catalytic Applications of 2-bromo-N-arylbenzamides

| Catalytic System | Starting Material(s) | Product(s) | Application/Significance | Reference(s) |

| Pd(OAc)₂ / Benzoic Acid | 2-bromo-N-arylbenzamides | 8H-indolo[3,2,1-de]phenanthridin-8-ones | Synthesis of fused pentacyclic indolophenanthridinone scaffolds | acs.org |

| Copper / Calcium Carbide | 2-bromo-N-arylbenzamides | 3-methylene-2-arylisoindolin-1-ones | Efficient synthesis of isoindolinone derivatives | researchgate.netresearchgate.net |

| Cu(I) / Na₂Te | 2-bromo-N-aryl benzamides, benzyl (B1604629) alcohols, benzoic acids | Spirodiazatelluranes, benzyloxy and benzoxytelluranes | Preparation of catalysts for H₂O₂ reduction and nitro-Michael reactions | researchgate.net |

Theoretical and Advanced Studies on 2 Bromo N 2 Ethoxyphenyl Benzamide

Quantum Chemical Descriptors and Reactivity

Quantum chemical descriptors provide a quantitative framework for understanding and predicting the reactivity of molecules. These descriptors are derived from the electronic structure of the compound.

Electrophilicity Index (ω) and Nucleophilicity Parameters

The electrophilicity index (ω) is a measure of a molecule's ability to accept electrons. It is calculated from the electronic chemical potential and chemical hardness. A higher electrophilicity index indicates a greater capacity to act as an electrophile. Nucleophilicity parameters, conversely, quantify the ability of a molecule to donate electrons. While the conceptual framework for these descriptors is well-established, their specific values for 2-bromo-N-(2-ethoxyphenyl)benzamide have not been calculated and reported.

Chemical Potential (μ)

The chemical potential (μ) of a molecule is a fundamental descriptor of its reactivity and stability. In the framework of Density Functional Theory (DFT), the chemical potential is related to the molecule's propensity to either donate or accept electrons. It is mathematically defined as the negative of the electronegativity (χ) and is calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the chemical potential would be influenced by its distinct structural features: the electron-withdrawing bromo group on one aromatic ring and the electron-donating ethoxy group on the other. The amide bridge facilitates electronic communication between these two rings. A DFT calculation would precisely determine the HOMO and LUMO energy levels, allowing for the calculation of the chemical potential. A lower chemical potential (more negative value) generally suggests a better capacity to accept electrons. Such calculations provide critical insights into the molecule's kinetic stability and reactivity in potential chemical reactions.

| Parameter | Formula | Significance for this compound |

| Chemical Potential (μ) | μ = -χ = (EHOMO + ELUMO) / 2 | Indicates the molecule's tendency to react by exchanging electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger value implies greater stability. |

| Global Electrophilicity (ω) | ω = μ2 / 2η | Quantifies the propensity of the molecule to accept electrons. |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. dntb.gov.ua The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for interpretation.

For this compound, an MEP analysis would reveal specific regions of interest:

Negative Potential (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atom of the carbonyl group (C=O), the oxygen of the ethoxy group (-OCH2CH3), and to a lesser extent, the nitrogen atom of the amide linkage. dntb.gov.ua

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential would be located on the hydrogen atom of the amide group (N-H), making it a potential hydrogen bond donor. researchgate.netuokerbala.edu.iq

Neutral Potential (Green): These regions typically correspond to the carbon atoms of the aromatic rings.

The MEP surface provides a clear, three-dimensional picture of the molecule's size, shape, and charge distribution, offering valuable insights into its intermolecular interactions and reactive sites. dntb.gov.uaresearchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in modern technologies like optical data storage, communication, and processing. nih.gov Organic molecules, particularly those with donor-acceptor structures and extensive π-conjugated systems, often exhibit notable NLO responses. Theoretical calculations using DFT are a powerful tool for predicting the NLO properties of molecules.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

The NLO response of a molecule is quantified by its polarizability (α) and first-order hyperpolarizability (β). These properties describe how the molecule's electron cloud is distorted in the presence of an external electric field.

Polarizability (α): This describes the linear response of the electron cloud to an electric field. Molecules with delocalized electrons, like the aromatic rings in the target compound, generally have higher polarizability.

First-Order Hyperpolarizability (β): This is the measure of the second-order, or non-linear, optical response. A large β value is a key indicator of a potentially useful NLO material.

These parameters are computationally calculated to evaluate the NLO potential of this compound. The results are often compared to a standard NLO material, such as urea, to gauge their relative strength.

| Parameter | Description | Significance for NLO Properties |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | A high dipole moment can be associated with enhanced NLO activity. |

| Average Polarizability (αtot) | The average ability of the molecule to form an induced dipole moment when subjected to an electric field. | Contributes to the overall NLO response. |

| First-Order Hyperpolarizability (βtot) | The primary measure of second-order NLO activity. | A large value indicates a strong NLO response, crucial for applications. |

Structure-NLO Property Relationships

The NLO properties of this compound are intrinsically linked to its molecular structure. The molecule possesses a donor-π-acceptor (D-π-A) framework, which is a common feature in efficient NLO chromophores.

Donor (D): The ethoxy group (-OCH2CH3) on one phenyl ring acts as an electron-donating group.

Acceptor (A): The bromo-substituted phenyl group, along with the carbonyl group of the amide, acts as the electron-accepting moiety.

π-Bridge: The amide linkage and the adjacent aromatic systems facilitate intramolecular charge transfer (ICT) from the donor to the acceptor end of the molecule.

This ICT is a key mechanism for generating a large hyperpolarizability (β). A smaller energy gap between the HOMO and LUMO often correlates with more efficient ICT and, consequently, a stronger NLO response. DFT calculations can elucidate this relationship by analyzing the electronic transitions and charge distribution changes upon excitation. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals to a localized, Lewis-like structure. It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions, which is a measure of charge delocalization. researchgate.netnih.gov

For this compound, NBO analysis would reveal key intramolecular interactions:

π → π* Interactions: Significant charge delocalization would be expected within the two aromatic rings, indicated by strong π → π* transitions.

n → π* Interactions: The lone pairs (n) on the carbonyl oxygen and amide nitrogen atoms can delocalize into the antibonding π* orbitals of the adjacent aromatic ring and carbonyl group. These interactions are crucial for the electronic communication across the amide bridge.

n → σ* Interactions: Lone pairs on the oxygen and bromine atoms can interact with antibonding sigma (σ*) orbitals of neighboring bonds.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| Lone Pair (n) of Oxygen | Antibonding (π) of C=O | Calculated Value | Intramolecular Hyperconjugation |

| Lone Pair (n) of Nitrogen | Antibonding (π) of Aromatic Ring | Calculated Value | Resonance, Charge Delocalization |

| Bonding (π) of Ring 1 | Antibonding (π*) of Ring 2 | Calculated Value | π-Conjugation across the molecule |

Vibrational Spectral Analysis via DFT Calculations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations are an invaluable tool for assigning the observed vibrational modes to specific bond stretches, bends, and torsions within the molecule. esisresearch.org By computing the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. nih.govresearchgate.net

A DFT-based vibrational analysis of this compound would identify characteristic frequencies for its functional groups:

N-H Stretch: The amide N-H stretching vibration is typically a sharp band in the IR spectrum. Its position can indicate the extent of hydrogen bonding.

C=O Stretch (Amide I band): This is usually a very strong absorption in the IR spectrum, characteristic of the carbonyl group.

Aromatic C-H Stretches: These vibrations occur at higher wavenumbers.

C-N and C-O Stretches: These are found in the fingerprint region of the spectrum.

C-Br Stretch: The vibration involving the heavy bromine atom would be expected at a low frequency.

The potential energy distribution (PED) analysis is often used in conjunction with DFT calculations to provide a quantitative assignment of each vibrational mode, confirming the contributions of different internal coordinates to each peak in the spectrum. esisresearch.org

| Vibrational Mode | Expected Frequency Range (cm-1) | Description |

| N-H Stretch | 3200 - 3400 | Stretching of the amide N-H bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl rings. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the ethoxy group. |

| C=O Stretch (Amide I) | 1630 - 1680 | Stretching of the carbonyl double bond. researchgate.net |

| N-H Bend (Amide II) | 1510 - 1570 | Bending of the N-H bond coupled with C-N stretching. |

| Aromatic C=C Stretch | 1400 - 1600 | In-plane stretching of carbon-carbon bonds in the aromatic rings. |

| C-O Stretch | 1200 - 1300 | Stretching of the ether C-O bond. researchgate.net |

| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bond. |

Derivatization Strategies and Synthetic Analogues of 2 Bromo N 2 Ethoxyphenyl Benzamide

Systematic Modifications of the Benzoyl Moiety

The 2-bromobenzoyl group is a critical component for molecular recognition, and its electronic and steric properties are frequently modulated to refine biological activity. Systematic modifications often involve altering the position or nature of the substituent on this phenyl ring.

Research into related benzamide (B126) series has shown that moving the halogen substituent can have significant effects. For instance, in the development of nematicidal agents, various ortho-substituted benzamides were identified as a promising class of compounds. mdpi.com The synthesis of analogues often involves the acylation of an amine with a substituted benzoyl chloride. For example, studies on N-(pyridyl)benzamides involved reacting aminopyridines with various bromobenzoyl chlorides (2-bromo, 3-bromo, and 4-bromo) to systematically assess the impact of the bromine atom's position. dcu.ie

Furthermore, the bromine atom can be replaced with other groups to probe the necessity of a halogen at that position. A common bioisosteric replacement is the trifluoromethyl (CF₃) group, which mimics the steric bulk of a bromine atom but possesses different electronic properties. mdpi.com The synthesis of such analogues, like 2-(trifluoromethyl)benzamides, has been achieved through standard amide coupling reactions. mdpi.com

Table 1: Examples of Systematic Modifications of the Benzoyl Moiety

| Core Structure | Modification Type | Example Derivative Name | Synthetic Precursor | Reference |

|---|---|---|---|---|

| Benzoyl | Positional Isomerism of Halogen | 3-Bromo-N-(pyridyl)benzamide | 3-Bromobenzoyl chloride | dcu.ie |

| Benzoyl | Positional Isomerism of Halogen | 4-Bromo-N-(pyridyl)benzamide | 4-Bromobenzoyl chloride | dcu.ie |

| Benzoyl | Bioisosteric Replacement of Halogen | N-(4-chlorophenethyl)-2-(trifluoromethyl)benzamide | 2-(Trifluoromethyl)benzoyl chloride | mdpi.com |

Systematic Modifications of the N-aryl Moiety

The N-(2-ethoxyphenyl) portion of the molecule offers multiple avenues for derivatization to explore the binding pocket that accommodates this group. Modifications can include altering the alkoxy substituent, changing its position on the phenyl ring, or replacing the entire ring system.

A comprehensive study on halogenated benzamides involved the synthesis of 23 different analogues by reacting various chloro-, bromo-, and iodo-substituted anilines with trifluoromethylbenzoyl chloride. researchgate.net This systematic approach allows for a detailed analysis of how different halogen substitutions on the N-aryl ring influence crystal packing and intermolecular interactions, which can be correlated with biological activity. researchgate.net For example, compounds such as N-(2-chlorophenyl)-, N-(3-bromophenyl)-, and N-(4-iodophenyl)-benzamides were synthesized to evaluate these effects. researchgate.net

In other studies, the N-H proton of the amide can be replaced with an alkyl group, such as a methyl or ethyl group, to investigate the importance of the hydrogen bond donating capability of the amide linker. mdpi.com These N-alkylated derivatives are typically prepared by treating the parent secondary amide with a base like sodium hydride, followed by reaction with an alkyl halide. mdpi.com

Table 2: Examples of Systematic Modifications of the N-aryl Moiety

| Core Structure | Modification Type | Example Derivative Name | Synthetic Precursor | Reference |

|---|---|---|---|---|

| N-aryl | Halogen Substitution | N-(2-chlorophenyl)-2-(trifluoromethyl)benzamide | 2-Chloroaniline | researchgate.net |

| N-aryl | Halogen Substitution | N-(4-bromophenyl)benzamide | 4-Bromoaniline | researchgate.net |

| N-aryl | Halogen Substitution | N-(4-iodophenyl)-2-(trifluoromethyl)benzamide | 4-Iodoaniline | researchgate.net |

| N-aryl | N-Alkylation of Amide | N-(4-chlorophenethyl)-N-methyl-2-(trifluoromethyl)benzamide | N-(4-chlorophenethyl)-2-(trifluoromethyl)benzamide | mdpi.com |

Introduction of Other Halogen Substituents for Comparative Studies

The substitution of the bromine atom in 2-bromo-N-(2-ethoxyphenyl)benzamide with other halogens (fluorine, chlorine, iodine) is a classical medicinal chemistry strategy to perform comparative studies. This approach, known as halogen scanning, helps to determine the optimal halogen for activity, likely based on a combination of size, electronegativity, and ability to form halogen bonds.

A systematic investigation into halogenated benzamides prepared three distinct series of compounds: N-chlorophenyl–trifluoromethyl–benzamides (nine compounds), N-bromophenyl–trifluoromethyl–benzamides (six compounds), and N-iodophenyl–trifluoromethyl–benzamides (eight compounds). researchgate.net This extensive work was designed specifically to analyze halogen-mediated noncovalent interactions in the solid state, providing crucial insights into how different halogens can direct supramolecular assembly. researchgate.net

Structure-activity relationship (SAR) studies on various classes of bioactive molecules have repeatedly shown that the nature of the halogen substituent is critical. For instance, in one series of pyrazole-linked thiazole (B1198619) hybrids, derivatives with a meta-chloro group were highly active, whereas the corresponding dichloro and bromo substituted derivatives were inactive. mdpi.com Conversely, in another series of β-lactam conjugates, the order of antiproliferative activity was found to be Br > Cl > I, with the fluoro-substituted analogue being the most potent. mdpi.com In the context of benzamide analogues acting as nicotinic receptor modulators, the introduction of either bromine or chlorine atoms led to a significant decrease in potency compared to the non-halogenated parent compound. nih.gov

Table 3: Comparative Halogen-Substituted Benzamide Analogues

| Derivative Type | Example Compound | Rationale for Synthesis | Reference |

|---|---|---|---|

| Chloro-analogue | N-(2-chlorophenyl)-2-hydroxybenzamide | Comparative antibacterial activity study | researchgate.net |

| Chloro-analogue | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | SAR exploration to improve antitubercular activity | nih.gov |

| Iodo-analogue | N-(iodophenyl)-trifluoromethyl-benzamides | Systematic study of halogen bonding interactions | researchgate.net |

| Bromo-analogue | N-(bromophenyl)-trifluoromethyl-benzamides | Systematic study of halogen bonding interactions | researchgate.net |

Synthesis of Heterocyclic Benzamide Derivatives

Replacing one or both of the phenyl rings in the parent structure with heterocyclic rings is a powerful strategy to modulate physicochemical properties, introduce new interaction points, and explore novel chemical space. Common heterocyclic replacements for a phenyl ring include pyridine, thiazole, pyrimidine, and pyrazole.

The synthesis of heterocyclic benzamide derivatives is well-documented. For example, a series of potent antitubercular agents was developed based on a 2-aminothiazole (B372263) core. nih.gov The key building block, 2-amino-4-(pyrid-2-yl)thiazole, was synthesized by condensing 2-bromoacetylpyridine hydrobromide with thiourea. Subsequent coupling of this heterocyclic amine with various substituted benzoyl chlorides yielded a library of N-benzoyl-aminothiazole derivatives. nih.gov This work demonstrated that the N-2 position of the aminothiazole scaffold is highly amenable to modification. nih.gov

Similarly, a PhD thesis detailed the structural systematics of halogenated benzamides, including the synthesis of two 3x3 isomer grids of nine bromo-N-(pyridyl)benzamides and nine N-(bromobenzene)pyridinecarboxamides. dcu.ie These compounds were prepared through standard Schotten-Baumann conditions, reacting various aminopyridines with bromobenzoyl chlorides or bromoanilines with pyridinecarbonyl chlorides. dcu.ie Another approach involves synthesizing 2-(arylamino)-thiazole-4-carboxylic acids by reacting an arylthiourea with 3-bromo-2-oxopropanoic acid ethyl ester, which can then be coupled to form more complex benzamide analogues. nih.gov

Table 4: Examples of Heterocyclic Benzamide Derivatives

| Heterocyclic Core | Example Derivative Name | Synthetic Strategy | Reference |

|---|---|---|---|

| Thiazole | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Coupling of 2-amino-4-(pyrid-2-yl)thiazole with 3-chlorobenzoyl chloride | nih.gov |

| Pyridine | Bromo-N-(pyridyl)benzamides | Reaction of aminopyridines with bromobenzoyl chlorides | dcu.ie |

| Thiazole | (2-amino-4-arylthiazol-5-yl)(aryl)methanone derivatives | Convergent synthesis based on the Hantzsch thiazole synthesis | mdpi.com |

| Pyrimidine/Pyrazoline | 4-substituted-N-(4-(6-(4-substitutedphenyl)-1,2-dihydropyrimidin-4-yl)phenyl)benzamide | Benzoylation of pre-formed heterocyclic amines | cyberleninka.ru |

Applications As Chemical Intermediates

Utility in Organic Synthesis of Complex Molecules

The 2-bromo-N-arylbenzamide scaffold is a well-established building block for the construction of a variety of complex organic molecules, particularly heterocyclic compounds. thieme-connect.com The reactivity of the bromine atom at the ortho-position to the amide group allows it to participate in a range of transition-metal-catalyzed reactions, which are fundamental to modern synthetic chemistry. evitachem.com

Research on analogous 2-halobenzamides has demonstrated their utility in synthesizing diverse heterocyclic systems. For instance, these precursors are used in copper-catalyzed reactions to form sulfur- and nitrogen-containing heterocycles like benzo[d]isothiazol-3(2H)-ones through cascade reactions involving C-S and N-S bond formation. nih.gov Similarly, palladium-catalyzed intramolecular C-H functionalization reactions of 2-halobenzamides are employed to construct phenanthridinones, which are core structures in many natural products and pharmaceuticals. researchgate.net Other important heterocyclic structures, such as quinazolinones, have also been synthesized from N-substituted o-bromobenzamides through copper-catalyzed amidation and subsequent cyclization. organic-chemistry.org

The bromine atom in compounds like 2-bromo-N-(2-ethoxyphenyl)benzamide serves as a key functional group for cross-coupling reactions. These include well-known transformations such as Suzuki, Stille, and Sonogashira couplings, which enable the formation of new carbon-carbon bonds by introducing various aryl or alkenyl substituents. evitachem.com This versatility allows chemists to build complex molecular architectures with tailored properties. Furthermore, the presence of both the bromo-substituent and the N-aryl group facilitates intramolecular cyclization reactions, leading to the formation of fused ring systems, such as benzothiazepines, which are significant pharmacophores in medicinal chemistry. evitachem.com The general reactivity of the 2-bromobenzamide (B1207801) core makes this compound a valuable intermediate for creating a diverse library of complex organic molecules. ontosight.ai

Precursor for Advanced Materials

The benzamide (B126) structural motif is not only prevalent in pharmaceuticals but also serves as a foundational component for advanced materials. cymitquimica.com Aromatic amides are explored as building blocks for polymers and functional organic materials due to their rigid structure, thermal stability, and specific electronic properties. Chemical suppliers categorize this compound and its isomers under material science product lines, including as potential components for OLED (Organic Light-Emitting Diode) materials, electronic materials, and as organic monomers for polymers. bldpharm.combldpharm.com

While specific, detailed research on the application of this compound in materials science is not extensively documented in publicly available literature, its structural characteristics suggest potential utility. The combination of aromatic rings and the polar amide group can influence the self-assembly and electronic properties of larger molecules or polymers incorporating this unit. The bromine atom offers a reactive handle for polymerization or for grafting the molecule onto surfaces or into larger macromolecular structures, a common strategy in the development of functional materials.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-bromo-N-(2-ethoxyphenyl)benzamide

While dedicated research solely on This compound is not extensively documented in publicly available academic literature, significant findings on structurally similar bromo-benzamide derivatives provide a strong basis for understanding its potential chemical and biological properties. The benzamide (B126) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. The introduction of a bromine atom and an ethoxyphenyl group is anticipated to modulate these properties in specific ways.

Research on analogous compounds, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, has demonstrated notable biological activities. Studies have revealed that these related compounds can exhibit significant antimicrobial and anti-inflammatory properties. For instance, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria. mdpi.com The presence of the bromine atom on the benzanilide (B160483) ring is thought to influence the antimicrobial effect of these molecules. mdpi.com

Furthermore, investigations into other bromo-benzamide structures have highlighted their potential as inhibitors of various enzymes and as anticancer agents. For example, certain 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been explored as novel inhibitors for fibroblast growth factor receptor 1 (FGFR1), which is implicated in non-small cell lung cancer. In a similar vein, sulfamoyl benzamide derivatives containing bromine have been identified as potent and selective inhibitors of human nucleotide-binding domain and leucine-rich repeat-containing protein (h-NTPDases), which are involved in various pathological conditions like thrombosis and inflammation.

The synthesis of such benzamide derivatives is typically achieved through standard amidation reactions, where a substituted benzoic acid or its activated form (like an acyl chloride) is reacted with a corresponding aniline. The specific synthesis of this compound would likely involve the reaction of 2-bromobenzoyl chloride with 2-ethoxyaniline.

The table below summarizes key findings from research on structurally related bromo-benzamide compounds, offering insights into the potential areas of interest for This compound .

| Compound Class | Key Academic Findings | Potential Implications for this compound |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Exhibit antimicrobial activity, particularly against Gram-positive bacteria. mdpi.com Also show anti-inflammatory properties. mdpi.com | Potential for development as an antimicrobial or anti-inflammatory agent. |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives | Investigated as inhibitors of FGFR1 for potential use in non-small cell lung cancer treatment. | Could be explored for anticancer properties, particularly as a kinase inhibitor. |

| Sulfamoyl Benzamide Derivatives with Bromine | Show selective inhibition of h-NTPDase isoforms, indicating potential in treating thrombosis and inflammation. | May have utility as an enzyme inhibitor for various therapeutic targets. |

Prospective Research Avenues and Methodological Advancements

Building on the existing knowledge of bromo-benzamide derivatives, several prospective research avenues and methodological advancements can be envisioned for This compound .

Prospective Research Avenues:

Biological Screening: A primary focus should be a comprehensive biological screening of the compound. Based on the activities of related molecules, this should include assays for:

Antimicrobial Activity: Testing against a broad panel of bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentration (MIC).

Anticancer Activity: Screening against various cancer cell lines to identify any cytotoxic or cytostatic effects. Further studies could explore its mechanism of action, such as the inhibition of specific kinases or other cellular targets.

Anti-inflammatory Activity: Evaluating its ability to inhibit key inflammatory mediators and pathways.

Enzyme Inhibition: Screening against a panel of relevant enzymes, such as kinases, proteases, and others, based on computational docking studies and the known targets of similar benzamides.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues of This compound would be crucial. This would involve modifying the positions of the bromo and ethoxy substituents, as well as introducing other functional groups to understand the structural requirements for optimal activity.

Computational and In Silico Studies: Molecular modeling and docking studies can help predict potential biological targets for This compound . These computational approaches can guide the design of more potent and selective analogues and help elucidate its mechanism of action at a molecular level.

Methodological Advancements:

Advanced Synthetic Methodologies: While traditional amidation is effective, exploring more modern and efficient synthetic routes could be beneficial. This might include the use of novel coupling reagents that offer higher yields, milder reaction conditions, and greater functional group tolerance. Flow chemistry could also be employed for a more controlled and scalable synthesis.

High-Throughput Screening (HTS): Utilizing HTS techniques would allow for the rapid screening of This compound and its derivatives against a large number of biological targets, accelerating the discovery of its potential therapeutic applications.

Target Identification and Validation: Should promising biological activity be identified, advanced techniques such as chemical proteomics and genetic approaches could be used to definitively identify the cellular targets of the compound. Validating these targets will be a critical step in its further development as a potential therapeutic agent.

The table below outlines potential future research directions for This compound .

| Research Area | Specific Focus | Methodological Approach |

| Biological Evaluation | Antimicrobial, Anticancer, Anti-inflammatory, Enzyme Inhibition | In vitro assays, Cell-based assays, High-Throughput Screening |

| Medicinal Chemistry | Structure-Activity Relationship (SAR) Studies | Synthesis of Analogues, Biological Testing of Derivatives |

| Computational Chemistry | Target Prediction, Binding Mode Analysis | Molecular Docking, Molecular Dynamics Simulations |

| Synthetic Chemistry | Optimization of Synthesis | Novel Coupling Reagents, Flow Chemistry |

| Chemical Biology | Target Identification and Validation | Chemical Proteomics, Genetic Knockdown/Knockout |

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-N-(2-ethoxyphenyl)benzamide?

Methodological Answer: The synthesis typically involves a two-step process:

Acyl Chloride Formation: React 2-bromobenzoic acid with thionyl chloride (SOCl₂) and catalytic dimethylformamide (DMF) to generate 2-bromobenzoyl chloride.

Amide Coupling: Treat the acyl chloride with 2-ethoxyaniline in a base (e.g., pyridine) and solvent (e.g., diethyl ether or dichloromethane) to yield the final product .

Alternative methods include electrooxidative amination (e.g., coupling bromobenzamides with amines under electrochemical conditions), which avoids harsh reagents and improves selectivity for sensitive substrates .

Q. How is this compound characterized structurally?

Methodological Answer: Key characterization techniques include:

- Spectroscopy:

- ¹H/¹³C NMR: Confirm the presence of the bromo substituent (δ ~7.5–8.0 ppm for aromatic protons) and ethoxy group (δ ~1.4 ppm for CH₃, ~4.0 ppm for OCH₂).

- FT-IR: Identify amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- X-ray Crystallography:

Advanced Research Questions

Q. How do structural modifications at the benzamide core influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies for analogous compounds (e.g., ML382) reveal critical trends:

- Benzamide Substituents:

- Activity Assessment:

- Cell-Based Assays: Use HEK293 cells expressing target receptors (e.g., MrgX1) to measure EC₅₀ (half-maximal effective concentration) via calcium flux or cAMP assays.

- Emax (Efficacy): Compounds with Emax >50% of a reference agonist (e.g., BAM8-22) are prioritized for further study .

| Substituent (R) | EC₅₀ (nM) | Emax (% Reference) |

|---|---|---|

| 2-Ethoxy (Target) | ~190* | 148–195%* |

| 2-Methylthio | 320 | 85% |

| 2-Ester | Inactive | <50% |

| *Data extrapolated from ML382 analogs . |

Q. What methodological approaches assess metabolic stability and protein binding?

Methodological Answer:

- Hepatic Microsome Assays:

- Protein Binding:

Q. How can crystallographic data elucidate molecular interactions of this compound?

Methodological Answer:

- Refinement Tools:

- Packing Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.